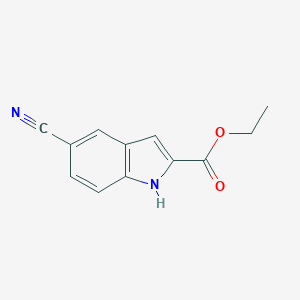
Ethyl 5-cyanoindole-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-cyanoindole-2-carboxylate is a compound of interest in organic chemistry due to its potential applications in various chemical reactions and molecular studies. While specific research on Ethyl 5-cyanoindole-2-carboxylate is limited, insights can be drawn from related compounds in the indole and cyanoindole families.
Synthesis Analysis
- Synthesis Techniques : Similar compounds, such as Ethyl 5-chloro-3-phenylindole-2-carboxylate, have been synthesized through methods involving acylation and cyclization processes. These methods typically involve intermediate steps and careful control of reaction conditions (Fürstner, Hupperts, & Seidel, 2003).
Molecular Structure Analysis
- Crystal Structure : The molecular and crystal structures of related compounds have been determined using X-ray diffraction methods. For instance, Ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate has a monoclinic crystal structure with specific unit cell parameters (Minga, 2005).
Chemical Reactions and Properties
- Chemical Reactivity : Research on similar compounds, like Ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates, shows they can undergo reactions such as intramolecular cyclization to form imidazopyrimidine and aminoindole derivatives (Marjani & Khalafy, 2010).
- Reaction Conditions : Specific conditions, such as the presence of thallium trinitrate, can lead to the rearrangement and transformation of related compounds like Ethyl acylindole-2-carboxylates (Tani et al., 1994).
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds : It's used in synthesizing new 1,3,4-oxadiazolyl nitroindoles, some with anti-inflammatory activity (Narayana et al., 2005). Another study highlights its role in the synthesis of benzocarbazoloquinones, compounds with potential biological applications (Rajeswaran & Srinivasan, 1994).
Chemical Synthesis : It's utilized in the synthesis of anilines and derivatives, fundamental in chemical research (Gassman & Bergen, 2003). Additionally, it serves in synthesizing indoles and related compounds, crucial in various chemical reactions (Murakami et al., 1985).
Medicinal Chemistry : Ethyl 5-cyanoindole-2-carboxylate can be transformed into imidazopyrimidine and aminoindole derivatives through intramolecular cyclization, which are significant in medicinal chemistry (Marjani & Khalafy, 2010). Derivatives of this compound have been found to efficiently inhibit human 5-lipoxygenase, a key enzyme in pro-inflammatory leukotrienes biosynthesis (Peduto et al., 2014).
Cancer Research : One of its derivatives, Ethyl 2-methyl-2,3-butadienoate, is used in synthesizing compounds for potential treatment of cancers with multiple drug resistance (Das et al., 2009). Additionally, another study found its potent cytotoxic effect on colon cancer cell lines (Mohamed et al., 2020).
Fluorescence and Polymer Studies : It's also noted for novel fluorescence properties in certain derivatives (Pusheng, 2009), and in the electropolymerization of 5-cyanoindole leading to the formation of polymeric species (Mackintosh et al., 1995).
Antimicrobial Studies : It's an intermediate in chemical reactions with applications in antimicrobial studies (Desai et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 5-cyano-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-5-8(7-13)3-4-10(9)14-11/h3-6,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSOXWAHGVEQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405796 | |
| Record name | Ethyl 5-cyanoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-cyanoindole-2-carboxylate | |
CAS RN |
105191-13-7 | |
| Record name | Ethyl 5-cyanoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


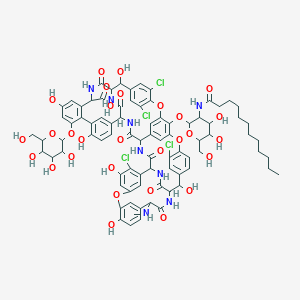
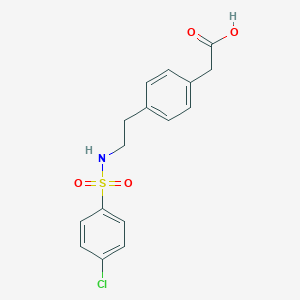
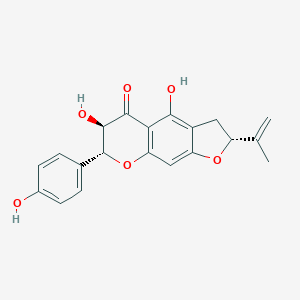
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)


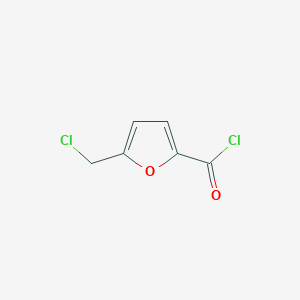
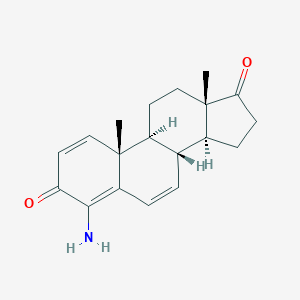


![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
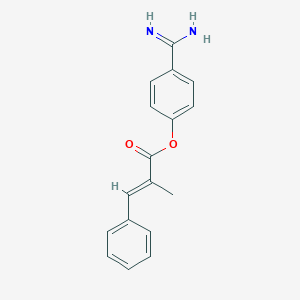
![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)